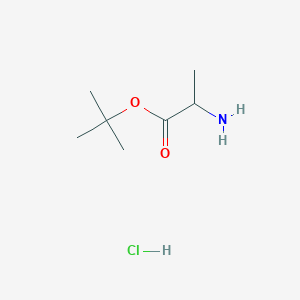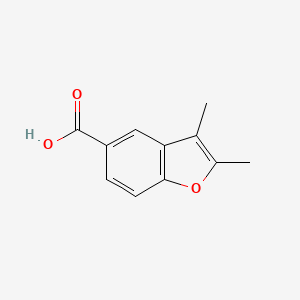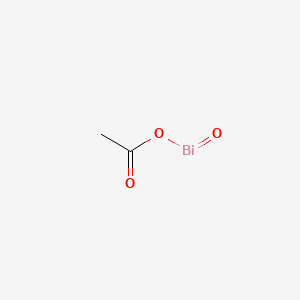
Bismuth subacetate
概要
説明
Bismuth subacetate is a chemical compound with the formula Bi(C₂H₃O₂)₃. It is a white or slightly yellowish powder that is insoluble in water but soluble in acids. This compound is commonly used in various medicinal and industrial applications due to its unique properties, including its low toxicity and antimicrobial activity.
科学的研究の応用
Bismuth subacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to enhance contrast.
Medicine: Utilized in the treatment of gastrointestinal disorders, such as peptic ulcers and gastritis, due to its antimicrobial properties.
Industry: Applied in the production of pigments, cosmetics, and other bismuth-based compounds.
作用機序
Safety and Hazards
Bismuth subacetate should be kept away from heat/sparks/open flames/hot surfaces. It is recommended to use explosion-proof electrical/ventilating/lighting equipment and wear protective gloves/protective clothing/eye protection/face protection. In case of fire, use CO2, dry chemical, or foam for extinction .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Bismuth subacetate can be synthesized through the reaction of bismuth nitrate with acetic acid. The reaction typically involves dissolving bismuth nitrate in acetic acid and then precipitating this compound by adding water. The reaction conditions, such as temperature and concentration of reactants, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting bismuth metal with acetic acid in the presence of an oxidizing agent. This method ensures a high yield and purity of the compound, making it suitable for large-scale production. The reaction is typically carried out in a controlled environment to prevent contamination and ensure consistent quality.
化学反応の分析
Types of Reactions: Bismuth subacetate undergoes various chemical reactions, including:
Oxidation: When heated in the presence of oxygen, this compound can be oxidized to form bismuth oxide.
Reduction: this compound can be reduced to elemental bismuth using reducing agents such as hydrogen or carbon monoxide.
Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form different bismuth salts.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Strong acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Bismuth oxide (Bi₂O₃).
Reduction: Elemental bismuth (Bi).
Substitution: Various bismuth salts depending on the acid used.
類似化合物との比較
Bismuth subacetate is unique compared to other bismuth compounds due to its specific chemical structure and properties. Similar compounds include:
Bismuth subnitrate: Used in similar medicinal applications but has different solubility and reactivity properties.
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal relief, with a different mechanism of action.
Bismuth oxychloride: Used in cosmetics and pigments, with distinct physical and chemical properties.
This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
特性
IUPAC Name |
oxobismuthanyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Bi.O/c1-2(3)4;;/h1H3,(H,3,4);;/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCIMLDPFZAUNX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199407 | |
| Record name | Bismuth subacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5142-76-7 | |
| Record name | Oxobismuthinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5142-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth subacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth subacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxyoxobismuthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)
![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)



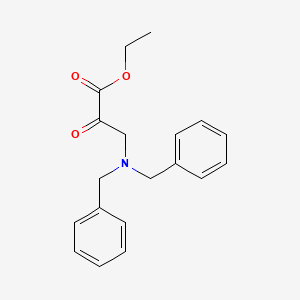


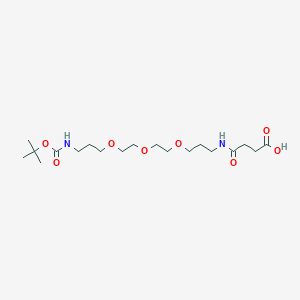
![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)
